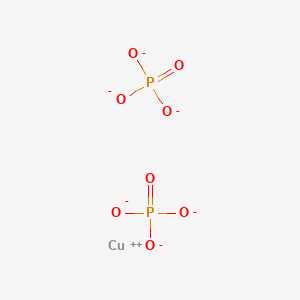
2-(4-Ethylphenoxy)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylphenoxy)nicotinic acid is a chemical compound that is not directly reported in the provided papers. However, the papers do discuss related compounds that share some structural similarities, such as the presence of a nicotinic acid moiety and substitution on the phenyl ring. For instance, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate and 2-((2-ethylphenyl)amino)nicotinic acid (2EPNA) are both derivatives of nicotinic acid with substitutions on the phenyl ring, although they differ in their functional groups and the position of substitution.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful control of conditions to ensure the formation of the desired product. For example, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate is detailed with the structure confirmed by various spectroscopic methods . Similarly, the synthesis of 2EPNA involves alkylation and is characterized by its crystal structure . These methods could potentially be adapted for the synthesis of 2-(4-Ethylphenoxy)nicotinic acid by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Ethylphenoxy)nicotinic acid has been determined using X-ray diffraction (XRD) and spectroscopic techniques such as NMR . These analyses reveal the arrangement of atoms within the molecule and the presence of specific functional groups. For instance, the crystal structure of 2EPNA shows disruption of planarity due to steric repulsion, which affects the molecular packing .
Chemical Reactions Analysis
The chemical reactions involving compounds like 2-(4-Ethylphenoxy)nicotinic acid are not explicitly discussed in the provided papers. However, the synthesis processes described for related compounds involve reactions such as alkylation, reduction, and crystallization from the melt . These reactions are crucial for the formation of the final product and its physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-(4-Ethylphenoxy)nicotinic acid are influenced by their molecular structure. For example, the alkylation of the phenyl ring in 2EPNA affects its crystallization tendency and results in the formation of a stable amorphous phase . The crystal packing and non-covalent interactions in ethyl-2-(4-aminophenoxy)acetate are analyzed using Hirshfeld surface analysis, which contributes to the understanding of its molecular packing . These properties are important for the practical applications of such compounds in pharmaceuticals and materials science.
Applications De Recherche Scientifique
Lipid Modification and Cardiovascular Disease Prevention
- Prolonged-release Nicotinic Acid has shown efficacy in treating dyslipidemia, with benefits on all traditional blood lipid and lipoprotein fractions, notably being the most effective agent for increasing HDL-cholesterol (HDL-C) and reducing lipoprotein(a). It's also beneficial in slowing atherosclerotic progression and may even produce regression of atherosclerosis in patients on stable statin therapy without significant hepatotoxicity observed (McCormack & Keating, 2005).
- Nicotinic Acid is the most potent treatment clinically available for lowering LDL cholesterol and raising HDL cholesterol, exhibiting nonlipid-mediated anti-inflammatory effects which could offer additional cardiovascular protection (Digby, Lee, & Choudhury, 2009).
Anticancer Potential
- Novel Derivatives of Nicotinic Acid have been explored for their promising anticancer properties, indicating a significant role in the development of anticancer drugs due to their wide range of biological activities. These derivatives of nicotinic acid show potential in treating various cancers, underlining the need for further research to optimize their biological and pharmacological effects (Jain, Utreja, Kaur, & Jain, 2020).
Biomarkers for Tobacco and Cancer Research
- Studies have utilized human urinary carcinogen metabolites , including metabolites of nicotinic acid, as biomarkers to obtain important information about tobacco use and cancer. These biomarkers are critical for future studies on tobacco and human cancer, especially with respect to new tobacco products and strategies for harm reduction (Hecht, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-10-5-7-11(8-6-10)18-13-12(14(16)17)4-3-9-15-13/h3-9H,2H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICLKTXAEHRTNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenoxy)nicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)






